Product packaging for 1-Boc-2-Isopropylpiperazine(Cat. No.:CAS No. 886766-25-2)

1-Boc-2-Isopropylpiperazine

Cat. No.: B1438448
CAS No.: 886766-25-2
M. Wt: 228.33 g/mol
InChI Key: NZTWGWFHWJARJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-2-Isopropylpiperazine is a protected, substituted piperazine derivative that serves as a crucial chiral building block and synthon in medicinal chemistry and pharmaceutical research . The piperazine moiety is a frequently used heterocycle in biologically active compounds, valued for its ability to optimize the pharmacokinetic properties of a molecule and serve as a scaffold to properly arrange pharmacophoric groups for target interaction . This compound is particularly useful as a precursor in the synthesis of more complex, drug-like molecules. Piperazine-containing structures are found in numerous FDA-approved therapeutics, including kinase inhibitors like Palbociclib and Ribociclib, receptor modulators, and antiviral agents . The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the secondary nitrogen atom on the piperazine ring, offering versatile synthetic flexibility for constructing novel compounds . The compound has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol . It should be stored at 2-8°C and is moisture sensitive . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B1438448 1-Boc-2-Isopropylpiperazine CAS No. 886766-25-2

Properties

IUPAC Name

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWGWFHWJARJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656998
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-25-2
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 1-Boc-2-Isopropylpiperazine

The preparation of racemic or achiral this compound can be achieved through several synthetic pathways. These methods prioritize efficiency and yield for general applications where stereochemistry is not a critical factor.

Direct N-Boc Protection of 2-Isopropylpiperazine (B1296634)

A common and straightforward method for the synthesis of this compound involves the direct protection of the nitrogen atom of 2-isopropylpiperazine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the resulting acidic byproduct. fishersci.co.uk The choice of solvent and base can be adapted to optimize the reaction conditions.

The general reaction is as follows:

2-Isopropylpiperazine + (Boc)₂O → this compound

Commonly employed bases include sodium bicarbonate or triethylamine (B128534) in solvents like tetrahydrofuran (B95107) (THF), water, or a biphasic mixture. fishersci.co.uk The reaction generally proceeds at room temperature and gives good yields of the desired product.

ReactantReagentBaseSolventTypical Yield
2-IsopropylpiperazineDi-tert-butyl dicarbonate (Boc₂O)Sodium Bicarbonate (NaHCO₃)THF/WaterHigh
2-IsopropylpiperazineDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (B109758) (CH₂Cl₂)High

Multi-step Industrial Synthesis Approaches

For large-scale production, multi-step synthetic routes are often employed to ensure cost-effectiveness and high purity. One such patented approach for a related compound, 1-Boc-piperazine, starts from more readily available and cheaper starting materials like diethanolamine. google.com This process involves a sequence of chlorination, Boc protection, and finally, cyclization to form the piperazine (B1678402) ring. A similar strategy could be adapted for the synthesis of this compound.

Another industrial method involves the reaction of 2-morpholone with Boc anhydride (B1165640) to form N-Boc-morpholone, which is then reacted with ammonia (B1221849) to yield 1-Boc-piperazine. google.com This highlights the diverse strategies available for the industrial production of Boc-protected piperazines.

Alkylation of Boc-Piperazine with Isopropyl Chloride

An alternative approach to this compound involves the alkylation of a pre-formed Boc-piperazine with an isopropylating agent, such as isopropyl chloride. This nucleophilic substitution reaction would introduce the isopropyl group at the 2-position of the piperazine ring. The reaction is typically carried out in the presence of a base to facilitate the alkylation. researchgate.net

While this method is conceptually straightforward, it may present challenges in controlling the regioselectivity of the alkylation and could potentially lead to a mixture of products.

Enantioselective Synthesis of this compound and its Chiral Derivatives

The synthesis of enantiomerically pure (R)- and (S)-1-Boc-2-isopropylpiperazine is crucial for their application in the development of chiral drugs and other stereospecific molecules. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique typically involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amine. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of 2-isopropylpiperazine, a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid, can be used as the resolving agent. google.com The process generally involves the following steps:

Reaction of racemic 2-isopropylpiperazine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.

Separation of the diastereomeric salts by fractional crystallization.

Liberation of the enantiomerically pure amine from the separated salt by treatment with a base.

Subsequent N-Boc protection of the enantiopure 2-isopropylpiperazine to yield the desired (R)- or (S)-1-Boc-2-isopropylpiperazine.

Racemic MixtureChiral Resolving AgentSeparation TechniqueFinal Step
(±)-2-IsopropylpiperazineL-(+)-Tartaric AcidFractional CrystallizationN-Boc Protection
(±)-2-IsopropylpiperazineD-(-)-Tartaric AcidFractional CrystallizationN-Boc Protection

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure compounds by employing a chiral catalyst to control the stereochemical outcome of a reaction. Several asymmetric synthetic strategies have been developed for the preparation of chiral 2-substituted piperazines.

One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids. nih.govrsc.org For instance, a chiral amino acid can be elaborated through a series of reactions, including reduction and cyclization, to form the chiral piperazine ring with the desired stereochemistry at the 2-position.

More advanced methods utilize transition metal catalysts with chiral ligands to achieve high enantioselectivity. dicp.ac.cnrsc.orgacs.org Palladium-catalyzed asymmetric reactions, for example, have been successfully employed in the synthesis of chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn These methods often exhibit high yields and excellent enantiomeric excesses.

The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired stereochemical control. Research in this area continues to provide more efficient and selective methods for the synthesis of chiral piperazine derivatives.

Chiral Pool Synthesis from Amino Acids

A highly effective and common strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules, a concept known as chiral pool synthesis. mdpi.com α-Amino acids are excellent starting materials for this purpose. For the synthesis of (S)-1-Boc-2-isopropylpiperazine, the natural amino acid (S)-valine is the logical chiral precursor due to its isopropyl side chain.

The synthesis would involve a series of standard organic transformations. The carboxylic acid of N-protected valine would first be reduced to a primary alcohol. The amino group could then be revealed and a second nitrogen-containing group introduced, followed by cyclization to form the piperazine-2,5-dione (a cyclic dipeptide). mdpi.com Alternatively, a pathway involving the construction of a suitable diamine precursor from the valine-derived amino alcohol, followed by a ring-closing reaction, would lead to the 2-isopropylpiperazine core. Once the chiral piperazine is formed, the introduction of the Boc protecting group on the desired nitrogen atom can be achieved.

Table 3: Plausible Synthetic Sequence from (S)-Valine

StepTransformationKey ReagentsIntermediate/Product
1 Protection of Amine(Boc)₂ON-Boc-(S)-valine
2 Reduction of Carboxylic AcidBH₃·THF or LiAlH₄N-Boc-(S)-valinol
3 Functional Group Interconversione.g., Mesylation, Azide displacement, ReductionN-Boc-protected diamine
4 CyclizationHeat or catalyst2-Isopropylpiperazine
5 Boc Protection(Boc)₂O, baseThis compound

Protecting Group Strategy: Boc Group Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. nih.gov

Mechanism and Conditions for Boc Protection

The protection of an amine, such as the secondary amine in 2-isopropylpiperazine, is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). rsc.org

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and can either deprotonate the newly formed ammonium (B1175870) salt or decompose into carbon dioxide and a tert-butoxide anion, which then acts as a base to neutralize the product, yielding the N-Boc protected piperazine. nih.govnih.gov

Conditions: The reaction is versatile and can be performed under various conditions. A base is often used, although not strictly necessary. nih.gov The choice of solvent and base depends on the substrate's solubility and reactivity.

Table 4: Common Conditions for N-Boc Protection

BaseSolvent(s)TemperatureNotes
Sodium Hydroxide (NaOH)Water / THF0 °C to Room Temp.Standard aqueous conditions.
Triethylamine (Et₃N)Dichloromethane (DCM), THFRoom Temp.Common anhydrous conditions.
4-Dimethylaminopyridine (DMAP)Acetonitrile (MeCN)Room Temp.Catalytic amount of DMAP accelerates the reaction.
Sodium Bicarbonate (NaHCO₃)Chloroform / WaterRefluxBiphasic system.
Iodine (I₂) (catalytic)Solvent-freeRoom Temp.Mild and efficient for various amines. nih.gov

Mechanisms and Conditions for Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. Its lability in acid is a key feature, allowing for orthogonal deprotection strategies in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). nih.govnih.gov

Mechanism: The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. nih.govrsc.org This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent carbonate C-O bond. The bond cleaves to release the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free, protonated amine. nih.gov A final workup with a mild base neutralizes the amine salt. The liberated tert-butyl cation can potentially alkylate nucleophilic side chains, so scavengers like anisole (B1667542) are sometimes added.

Conditions: Strong acids are required for efficient cleavage of the Boc group. The choice of acid and solvent can be tailored to the substrate's sensitivity.

Table 5: Common Conditions for N-Boc Deprotection

Acid ReagentSolvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Very common, volatile reagents are easily removed. nih.gov
Hydrochloric Acid (HCl)Methanol, Dioxane, Ethyl Acetate (B1210297)Room Temp.Often used to isolate the product as an HCl salt.
Aluminum Chloride (AlCl₃)Acetonitrile / DCM0 °C to Room Temp.Allows for selective cleavage in the presence of other acid-labile groups.
Trimethylsilyl Iodide (TMSI)Chloroform, DCMRoom Temp.A milder, non-protic acid method.

Key Chemical Reactions and Functionalization of the Piperazine Core

The structure of this compound, featuring a protective tert-butoxycarbonyl (Boc) group on one nitrogen atom (N1) and a secondary amine on the other (N4), allows for a wide range of selective chemical transformations. This strategic protection enables the functionalization of the N4 position while the N1 position remains masked. Subsequently, the Boc group can be removed under acidic conditions to allow for further modifications at the N1 position, making this compound a versatile building block in synthetic chemistry.

The unprotected secondary amine at the N4 position of the this compound ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. This allows for the straightforward introduction of a wide array of functional groups at this position.

N-Alkylation: The piperazine nitrogen can react with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base to form N-alkylated derivatives. This reaction is a fundamental method for attaching alkyl chains to the piperazine core.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common strategy for linking the piperazine moiety to carboxylic acid-containing molecules.

These reactions typically proceed under standard conditions and are crucial for building more complex molecular architectures based on the 2-isopropylpiperazine scaffold.

Transition-metal-catalyzed and peptide coupling reactions are powerful tools for forming carbon-nitrogen and amide bonds, respectively. This compound is an excellent substrate for these transformations, enabling its incorporation into pharmaceutically relevant structures.

Following the removal of the Boc protecting group, the resulting (S)- or (R)-2-isopropylpiperazine serves as a secondary amine that can be coupled with carboxylic acids to form amide bonds. This is particularly relevant in peptidomimetic and medicinal chemistry, where the piperazine scaffold can be used as a constrained dipeptide isostere. The coupling is facilitated by a variety of reagents that activate the carboxylic acid, minimizing side reactions and preventing racemization of chiral centers. rsc.orgmdpi.com The selection of the coupling agent is critical for achieving high yields and purity. nih.gov

Table 1: Common Reagents for Peptide Coupling This table is interactive. Click on headers to sort.

Reagent Class Abbreviation Full Name Notes
Carbodiimides EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble byproduct, often used with additives. nih.gov
Carbodiimides DCC N,N'-Dicyclohexylcarbodiimide Forms an insoluble urea (B33335) byproduct, useful in solution-phase synthesis.
Phosphonium Salts PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Highly efficient, particularly for sterically hindered couplings.
Aminium/Uronium Salts HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Fast reaction times and low racemization, especially with additives.
Additives HOBt 1-Hydroxybenzotriazole Used with carbodiimides to suppress racemization and improve efficiency.

The formation of N-arylpiperazines is a key transformation, as this structural motif is present in numerous biologically active compounds. nih.gov this compound can be coupled with aryl and heteroaryl halides through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. chemicalbook.comwikipedia.orgsigmaaldrich.comlifechempharma.com This palladium-catalyzed reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance. organic-chemistry.org Additionally, copper-catalyzed N-arylation provides an alternative pathway. researchgate.netrsc.orgbeilstein-journals.org

Table 2: Representative Conditions for N-Arylation of N-Boc-Piperazines This table is interactive. Click on headers to sort.

Coupling Reaction Catalyst Ligand Base Solvent Temperature (°C) Ref.
Buchwald-Hartwig Pd(dba)₂ RuPhos t-BuOLi NMP 70 whiterose.ac.uk
Buchwald-Hartwig (NHC)Pd(allyl)Cl N-Heterocyclic Carbene (NHC) K₃PO₄ Toluene 100 rsc.org
Copper-Catalyzed CuBr rac-BINOL K₃PO₄ DMF 100 researchgate.net

These methods allow for the efficient synthesis of a diverse library of N-aryl-2-isopropylpiperazine derivatives for various research applications.

The versatility of this compound as a synthetic intermediate is enhanced by the ability to perform sequential and orthogonal chemical modifications.

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane. cymitquimica.com This unmasks the N1 amine, making it available for subsequent functionalization through the reactions described above (e.g., alkylation, acylation, coupling), allowing for the synthesis of dissymmetrically substituted piperazines.

Reductive Amination: The secondary amine at the N4 position can undergo reductive amination with aldehydes or ketones. wikipedia.orgorganic-chemistry.orgyoutube.com This two-step, one-pot process involves the initial formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. masterorganicchemistry.comreddit.com Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reagent for this transformation as it is selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com This reaction provides a powerful and direct method for creating complex N-substituted derivatives.

The piperazine ring in this compound is a saturated heterocycle and is generally stable to many common oxidizing and reducing agents.

Oxidation: While the carbon framework of the piperazine ring is resistant to oxidation under mild conditions, the nitrogen atoms can be susceptible. The tertiary amine at the N1 position (once deprotected and alkylated) or the secondary amine at N4 can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). However, these reactions are not as common for this specific scaffold and require careful control to avoid side reactions.

Reduction: The piperazine ring is already in a fully reduced state and is therefore inert to most catalytic hydrogenation or chemical hydride reduction conditions. In fact, piperazine rings are often synthesized via the reduction of pyrazine (B50134) or piperazinone precursors. rsc.orgnih.govelectronicsandbooks.com Therefore, reduction pathways are not typically a synthetic consideration for the this compound core itself, though reducing agents are employed in derivatization strategies like reductive amination. wikipedia.org

Coupling Reactions

Optimization of Synthetic Processes

The efficient synthesis of this compound is crucial for its application as a building block in pharmaceutical and chemical industries. Optimization of synthetic processes focuses on improving reaction monitoring and control, enhancing purity and yield, and ensuring the scalability of the production for industrial applications.

Real-time monitoring of chemical reactions is a key aspect of process optimization, enabling precise control over reaction parameters and ensuring consistent product quality. In-line spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for tracking the progress of a reaction without the need for manual sampling and offline analysis.

For the synthesis of substituted piperazines, in-situ IR spectroscopy has been demonstrated as an effective method for monitoring reaction kinetics. For instance, in the asymmetric lithiation of N-Boc piperazines, a crucial step in the synthesis of enantiopure derivatives, in-situ IR can be used to track the concentration of reactants and intermediates in real-time. acs.org This allows for the optimization of lithiation times and helps in identifying and minimizing side reactions, such as ring-fragmentation of the lithiated piperazines. acs.org While direct literature on the in-line monitoring of this compound synthesis is not prevalent, the principles applied to other N-Boc piperazine derivatives are highly relevant.

The Boc-protection of 2-isopropylpiperazine, a key step in the synthesis of the target molecule, involves the reaction of the piperazine with di-tert-butyl dicarbonate (Boc₂O). The progress of this reaction can be monitored by tracking the consumption of the Boc₂O and the formation of the N-Boc product. In-line IR spectroscopy can be particularly useful here by monitoring the characteristic carbonyl stretching frequencies of both the Boc anhydride and the resulting carbamate product. Similarly, in-line NMR could provide detailed structural information, allowing for the simultaneous monitoring of starting materials, intermediates, and the final product.

The table below illustrates a hypothetical example of how in-line IR spectroscopy could be used to monitor the Boc-protection of 2-isopropylpiperazine.

Table 1: Hypothetical In-line IR Monitoring of this compound Synthesis

Analyte Characteristic IR Absorption Band (cm⁻¹) Expected Trend During Reaction
Di-tert-butyl dicarbonate (Boc₂O) ~1810 and ~1765 Decrease
2-Isopropylpiperazine N-H stretch (~3300) Decrease
This compound C=O stretch (~1690) Increase

By continuously monitoring these spectral changes, reaction completion can be accurately determined, preventing over- or under-reaction and ensuring optimal process efficiency.

Achieving high purity and yield is a primary goal in the synthesis of this compound, particularly for its use in pharmaceutical applications where stringent quality standards apply. Several protocols can be implemented to enhance these critical parameters.

One common challenge in the synthesis of monosubstituted piperazines is the formation of the disubstituted byproduct. mdpi.com Careful control of reaction conditions, such as stoichiometry of reactants, temperature, and reaction time, is essential to maximize the formation of the desired mono-Boc protected product. For instance, using a slight excess of the piperazine starting material can help to minimize the formation of the di-Boc derivative.

Purification methods also play a crucial role in achieving high purity. Traditional methods like column chromatography are effective but can be time-consuming and costly for large-scale production. Alternative purification techniques such as crystallization can be highly effective for obtaining pure this compound. The choice of solvent for crystallization is critical and needs to be optimized to ensure high recovery of the pure product.

The following table summarizes key strategies for purity and yield enhancement in the synthesis of this compound.

Table 2: Purity and Yield Enhancement Strategies

Strategy Description Expected Outcome
Stoichiometric Control Precise control of the molar ratio of 2-isopropylpiperazine to Boc anhydride. Minimization of di-substituted byproduct formation.
Optimized Reaction Conditions Control of temperature, reaction time, and solvent. Increased reaction selectivity and conversion rate.
Crystallization Development of an efficient crystallization protocol for purification. High purity of the final product with good recovery.
Advanced Synthetic Methods Application of methodologies like dynamic kinetic resolution for chiral synthesis. Enhanced yield and enantiomeric excess of the desired stereoisomer.

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, key scalability considerations include reagent selection, process safety, and waste management.

The choice of reagents is critical for large-scale synthesis. While some reagents may be suitable for small-scale reactions, their use at an industrial scale might be limited due to cost, availability, or safety concerns. For example, alternative, less hazardous, and more cost-effective bases and solvents should be considered. nbinno.com

Process safety is paramount in industrial production. A thorough hazard assessment of the entire synthetic route is necessary to identify and mitigate potential risks. This includes evaluating the thermal stability of reactants and intermediates and ensuring that the process can be safely controlled on a large scale. The development of scalable routes often involves replacing hazardous reagents and avoiding cryogenic conditions. acs.org

Waste minimization and management are also crucial aspects of industrial production. The development of more atom-economical synthetic routes and the use of recyclable catalysts can significantly reduce the environmental impact of the process. nbinno.com For instance, processes that avoid the use of protecting groups altogether, or that allow for their efficient removal and recovery, are highly desirable.

The table below outlines important factors to consider when scaling up the synthesis of this compound.

Table 3: Scalability Considerations for Industrial Production

Factor Key Considerations
Reagent Selection Cost, availability, safety, and environmental impact of all starting materials and reagents.
Process Safety Thermal hazard analysis, pressure management, and control of exothermic reactions.
Reaction Kinetics and Heat Transfer Understanding reaction kinetics for efficient reactor design and ensuring adequate heat removal on a large scale.
Work-up and Purification Development of scalable and efficient extraction, filtration, and crystallization procedures.
Waste Management Minimization of waste streams, recycling of solvents and catalysts, and proper disposal of byproducts.
Regulatory Compliance Adherence to Good Manufacturing Practices (GMP) and other relevant regulatory standards for pharmaceutical intermediates.

By carefully addressing these optimization and scalability aspects, the synthesis of this compound can be efficiently and safely transitioned from the laboratory to an industrial scale, ensuring a reliable supply of this important chemical intermediate.

Iii. Applications in Medicinal Chemistry and Drug Discovery

1-Boc-2-Isopropylpiperazine as a Versatile Intermediate and Building Block

In the field of organic synthesis, this compound serves as a crucial building block for creating more complex molecules. Its utility is largely derived from the Boc protecting group, which stabilizes the piperazine (B1678402) ring during various chemical transformations. This group can be selectively and cleanly removed under mild acidic conditions, exposing a reactive secondary amine for further functionalization. smolecule.com This controlled reactivity makes it an ideal intermediate for multi-step synthetic pathways.

The structure of this compound is well-suited for the systematic construction of elaborate molecular architectures. The protected nitrogen allows chemists to perform reactions on other parts of a molecule without affecting the piperazine amine. Once that step is complete, the Boc group can be removed, and the newly freed nitrogen atom becomes available for subsequent reactions, such as amide bond formation or reductive amination.

Furthermore, the inherent chirality of the molecule, due to the isopropyl substituent, makes it a valuable component in asymmetric synthesis. By using enantiomerically pure forms, such as (R)- or (S)-1-Boc-2-isopropylpiperazine, medicinal chemists can create stereospecific drug candidates. This is critical, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles.

This building block is a key starting material for a wide range of pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and kinases. The piperazine moiety is a common feature in drugs designed to interact with G-protein coupled receptors (GPCRs) and various enzymes. Its ability to be readily incorporated into diverse molecular frameworks has led to its use in the synthesis of numerous investigational drugs and approved therapeutics. nih.gov

Therapeutic Area / Drug ClassRole of the Piperazine MoietyExample(s)
Oncology Core scaffold for Cyclin-Dependent Kinase (CDK) 4/6 inhibitors. The piperazine ring often interacts with the solvent-exposed region of the kinase.Palbociclib, Ribociclib nih.gov
Antipsychotics Forms part of the key pharmacophore for modulating dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A) receptors.Aripiprazole, Cariprazine nih.govchemicalbook.com
Antivirals Component of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting enzymes like HIV-1 reverse transcriptase.Delavirdine researchgate.net

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library, for biological screening. researchgate.net this compound is an excellent scaffold for such libraries. The synthesis can begin with the protected piperazine core, which is then deprotected to reveal the secondary amine. This amine can then be reacted with a diverse collection of building blocks, such as various carboxylic acids, sulfonyl chlorides, or aldehydes, in a parallel fashion. nih.gov This process allows for the efficient generation of thousands of distinct compounds, each with a unique substituent attached to the piperazine nitrogen, significantly accelerating the process of identifying novel bioactive agents. nih.gov

Scaffold for Pharmacologically Active Molecule Development

As a privileged scaffold, the piperazine ring provides a robust framework upon which pharmacologically active molecules can be built. By strategically adding different functional groups to the piperazine core, chemists can fine-tune a molecule's properties to achieve desired interactions with specific biological targets like enzymes or receptors.

The piperazine scaffold is frequently incorporated into the design of enzyme inhibitors. Its structural properties allow it to position functional groups in a precise three-dimensional orientation to fit into an enzyme's active site. For example, in the development of certain kinase inhibitors, the piperazine ring helps to confer water solubility and can form critical hydrogen bonds or other interactions within the ATP-binding pocket of the enzyme. nih.gov Derivatives of N-Boc-piperazine have been instrumental in the synthesis of potent inhibitors for critical enzymes in oncology and virology. nih.govresearchgate.net

Target EnzymeClass of InhibitorRole of Piperazine Scaffold
Cyclin-Dependent Kinases (CDK4/6) Anticancer AgentsThe piperazine moiety often forms a key part of the solvent-front region of the inhibitor, contributing to selectivity and pharmacokinetic properties. nih.gov
HIV-1 Reverse Transcriptase Antiviral Agents (NNRTIs)The piperazine core acts as a central linker, connecting different pharmacophoric elements necessary for binding to the enzyme's allosteric site. researchgate.net
DNA Gyrase Antibacterial AgentsUsed in the synthesis of indazole-based inhibitors, where the piperazine group can be modified to optimize target engagement and antibacterial activity. chemicalbook.com

Piperazine derivatives are widely used to develop ligands that bind to and modulate the function of various cell surface and intracellular receptors. The two nitrogen atoms of the piperazine ring can be substituted to explore interactions with different parts of a receptor's binding pocket. This versatility has made the scaffold a mainstay in the development of drugs targeting CNS receptors. For instance, new benzylpiperazine derivatives have been synthesized and evaluated as highly selective ligands for the sigma-1 (σ1) receptor, a target for treating neuropathic pain. nih.gov Similarly, the synthesis of compounds with dual affinity for dopamine D2 and serotonin 5-HT1A receptors, which is a common strategy for developing modern antipsychotics, often utilizes a piperazine core to bridge different aromatic systems. chemicalbook.com

Target ReceptorType of Ligand/ModulatorTherapeutic Application
Sigma-1 (σ1) Receptor Selective AntagonistsNeuropathic and Inflammatory Pain nih.gov
Dopamine (D2) / Serotonin (5-HT1A) Receptors Dual-Affinity Ligands / ModulatorsSchizophrenia, Bipolar Disorder chemicalbook.com
Cannabinoid Receptor 2 (CB2) Selective LigandsInflammation, Pain nih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Agonists / ModulatorsNeurological Disorders researchgate.net

Development of Receptor Ligands and Modulators

Kinase Inhibitor Development

This compound is utilized as a versatile intermediate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Consequently, kinase inhibitors have become a major class of targeted therapies. ed.ac.uknih.gov The piperazine scaffold is a common feature in the design of these inhibitors. Most pyrazine-based kinase inhibitors function by competing with ATP for the binding pocket of the enzyme. nih.gov The synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs) has also incorporated Boc-protected piperazine moieties to create linkers for these advanced therapeutic agents. nih.gov

Kinase Inhibitor ClassRelevance of Heterocyclic Scaffolds (e.g., Piperazine/Pyrazine)Example Target
Tyrosine Kinase Inhibitors (TKIs)Core component of many FDA-approved drugs for oncology. nih.govBTK, EGFR nih.gov
Serine/Threonine Kinase InhibitorsScaffold provides favorable physicochemical properties for binding.CHK1 nih.gov
PROTACsBoc-protected piperazine is used in the synthesis of linkers connecting the kinase-binding moiety to an E3 ligase ligand. nih.govVarious oncogenic kinases
G-Protein Coupled Receptor (GPCR) Modulators

The this compound scaffold is a key building block for the synthesis of G-Protein Coupled Receptor (GPCR) modulators. GPCRs are the largest family of membrane receptor proteins and are the target of more than one-third of currently marketed drugs. nih.gov They are integral to physiological responses to a wide variety of stimuli. nih.gov The arylpiperazine structural motif, which can be readily synthesized from piperazine precursors, is considered a privileged structure that binds to a specific pocket preserved in most class A GPCRs. nih.gov Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, represent an innovative approach in GPCR drug discovery, offering potential for greater selectivity. nih.govmdpi.com

Exploration of Biological Activities and Therapeutic Potential

The isopropylpiperazine moiety is a significant feature in compounds designed to target the central nervous system (CNS). The chiral center introduced by the isopropyl group is particularly important, as different enantiomers of a drug can exhibit vastly different biological activities and therapeutic efficacy.

Neuropharmacological Applications

The piperazine core is a component of drugs in various therapeutic areas, including antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs function by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability and activity. nih.gov Research into new antidepressant agents has focused on aralkyl piperazine derivatives that target the serotonin transporter (SERT), the primary target of SSRIs. researchgate.net The development of compounds with dual activity, such as combining SERT inhibition with 5-HT1A receptor modulation, is an active area of investigation to create improved antidepressants. nih.gov

Compound/ClassMechanism/TargetRelevance
SSRIsInhibit serotonin transporter (SERT). nih.govPiperazine is a scaffold used in the design of CNS agents, including antidepressants.
FluoxetineAn established SSRI used as a reference compound in research. nih.govIts effects on monoamine levels are compared against new piperazine-based compounds. nih.gov
Aralkyl piperazine derivativesTarget SERT, 5-HT1A, and 5-HT7 receptors. researchgate.netRepresents a research direction for developing multi-target antidepressants based on the piperazine core. researchgate.net

The 5-HT1A receptor subtype has been extensively studied for its role in modulating mood and anxiety. mdpi.com Arylpiperazine ligands are known to interact with the 5-HT1A receptor, and many act as partial agonists. jneuropsychiatry.orgnih.gov For example, the piperazine derivative S 15535 acts as an agonist at presynaptic 5-HT1A autoreceptors and a weak partial agonist/antagonist at postsynaptic receptors. nih.gov This dual action allows it to modulate serotonergic tone; its agonist actions at autoreceptors decrease extracellular serotonin levels. nih.gov The development of "functionally selective" or "biased" agonists that preferentially activate specific downstream signaling pathways (e.g., cAMP signaling over β-arrestin recruitment) is a major goal in modern pharmacology. jneuropsychiatry.orgnih.gov Such compounds, which can be developed from piperazine precursors, could offer improved therapeutic effects with fewer side effects. nih.gov

The arylpiperazine motif, which can be derived from this compound, is a key structure for ligands that bind to the dopamine D2 receptor, a primary target for antipsychotic agents. nih.govnih.gov The interaction between arylpiperazine ligands and the D2 receptor is stabilized by several key molecular interactions. nih.gov The protonated nitrogen of the piperazine ring forms a crucial interaction with the aspartic acid residue Asp 86. nih.govresearchgate.net Additionally, the aromatic portion of the arylpiperazine ligand engages in "edge-to-face" interactions with several aromatic amino acid residues within the receptor's binding pocket. nih.govresearchgate.net

Receptor ResidueType of InteractionSignificance
Asp 86 (III.32)Ionic InteractionMajor stabilizing force with the protonated piperazine nitrogen. nih.govresearchgate.net
Phe 178 (VI.44)Edge-to-FaceStabilizes the binding of the aryl ring. nih.govresearchgate.net
Trp 182 (VI.48)Edge-to-Face / Hydrogen BondContributes to binding stabilization and can form an additional hydrogen bond if a suitable acceptor is present on the ligand. nih.govresearchgate.netbg.ac.rs
Tyr 216 (VII.58)Edge-to-FacePart of an ancillary pocket that stabilizes the arylpiperazine motif. nih.govresearchgate.net
Analgesic Property Investigations (Opioid Receptor Modulation)

The piperazine nucleus is a well-established scaffold in the design of compounds that interact with the central nervous system, including opioid receptors which are critical targets for pain management. While direct analgesic profiling of this compound is not extensively documented, its role as a key synthetic intermediate in the development of opioid receptor modulators is significant. Research into novel analgesics often focuses on creating molecules that can offer pain relief with fewer side effects than traditional opioids. nih.gov

One area of investigation involves the synthesis of 1-substituted 4-(3-hydroxyphenyl)piperazines, which have been identified as pure opioid receptor antagonists. nih.gov The synthesis pathways for these compounds have utilized N-Boc-protected piperazines as starting materials. nih.gov These studies underscore the utility of the Boc-protected piperazine framework in building molecules with specific affinities for μ (mu), δ (delta), and κ (kappa) opioid receptors. The aim of such research is to develop compounds that can modulate the opioid system to produce analgesia or to counteract the undesirable effects of opioid agonists. nih.gov The development of bifunctional μ/NOP receptor agonists is another promising area where piperazine-containing structures are being explored to treat chronic inflammatory and neuropathic pain.

The strategic use of building blocks like this compound allows medicinal chemists to systematically modify structures to optimize their interaction with opioid receptors, balancing efficacy and reducing side effects like respiratory depression and dependence. mdpi.comnih.gov

Relevance in Neurological and Psychiatric Disorder Research

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS). nih.gov The isopropylpiperazine moiety, in particular, is a key structural feature in compounds designed for neurological and psychiatric applications. this compound serves as a crucial chiral building block for the synthesis of stereospecific drug candidates, which is vital for therapies with improved efficacy and safety profiles in treating CNS disorders.

Piperazine derivatives are integral to various classes of CNS-active drugs, including treatments for schizophrenia, bipolar disorder, and depression. For instance, the antidepressant vortioxetine, a multitarget agent acting on the serotoninergic system, features a piperazine core. Its synthesis has been achieved through methods involving the coupling of N-Boc-piperazine with an appropriate aryl sulfide. mdpi.com This highlights the role of Boc-protected piperazines in constructing complex molecules for psychiatric disorder research.

The physicochemical properties of the piperazine moiety—such as its basicity and ability to improve solubility—make it a valuable component for designing drugs that can effectively cross the blood-brain barrier, a critical requirement for CNS-targeted therapies. nih.govnih.gov Researchers actively incorporate this compound and related structures into novel molecular frameworks to screen for activity against a range of neurological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

Antimicrobial Activity Studies

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and piperazine derivatives have emerged as a promising class of compounds. nih.govbioengineer.org The versatility of the piperazine scaffold allows for structural modifications that can enhance activity against a broad spectrum of pathogens. benthamdirect.com

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Numerous studies have demonstrated the efficacy of piperazine-based compounds against Gram-positive bacteria, including the resilient pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govijcmas.com While specific data for this compound is limited, the broader class of piperazine derivatives has shown significant promise. For example, studies on novel piperazine molecules have identified compounds with potent bactericidal activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL and 2 µg/mL for specific derivatives. ijcmas.com The incorporation of a Boc-protecting group is a common strategy in the synthesis of these active molecules, allowing for controlled chemical modifications. rsc.orgresearchgate.net

Piperazine Derivative ClassTest OrganismReported ActivityReference
Novel Synthesized Piperazines (e.g., RL-308)Staphylococcus aureusMIC: 2 µg/mL ijcmas.com
Novel Synthesized Piperazines (e.g., RL-308)MRSAMIC: 0.5 µg/mL ijcmas.com
N,N′-disubstituted piperazinesStaphylococcus aureusMIC: 16 µg/mL (for most active compounds) mdpi.com
Piperazine Polymers (PE)Staphylococcus aureusSignificant activity compared to ciprofloxacin nih.govrsc.org
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Piperazine derivatives have also been extensively evaluated for their activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. acgpubs.org These pathogens are notoriously difficult to treat due to their complex outer membrane. However, certain structural modifications to the piperazine ring have yielded compounds with significant antibacterial effects. bioengineer.orgmdpi.com For instance, a study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) found that several compounds exhibited higher activity against E. coli than the reference drug gentamycin, with one derivative showing an MIC of 8 µg/mL. mdpi.com

While Boc-protected piperazines are primarily synthetic intermediates, studies comparing Boc-protected analogues to their deprotected, ionisable amine counterparts have shown that the free amine often improves cellular activity against Gram-negative bacteria, which is a key consideration in drug design. nih.gov

Piperazine Derivative ClassTest OrganismReported ActivityReference
N,N′-disubstituted piperazinesEscherichia coliMIC: 8 µg/mL (for most active compound) mdpi.com
Piperazine Polymers (PE)Escherichia coliBetter activity than against S. aureus rsc.org
Amino acid modified compounds (vs. Boc-protected analogues)Escherichia coliImproved cellular activity for ionisable amines nih.gov
Mechanism of Antimicrobial Action (Cell Membrane Integrity Disruption)

The primary mechanism of antimicrobial action for many piperazine-based compounds involves the disruption of the bacterial cell membrane. nih.govrsc.org The cationic nature of many piperazine derivatives facilitates an electrostatic interaction with the negatively charged components of the microbial cell wall and cytoplasmic membrane. nih.govrsc.org This interaction compromises membrane integrity, leading to the leakage of essential intracellular components, such as ions and nucleic acids, which ultimately results in cell death. nih.govrsc.org This mechanism has been visualized through techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which show clear morphological changes and damage to the bacterial cell structure following treatment with piperazine polymers. nih.govrsc.org

Antifungal Applications

In addition to antibacterial properties, the piperazine scaffold is a valuable framework for the development of antifungal agents. nih.govresearchgate.net The search for new antifungals is driven by the rise of invasive fungal infections and the limited number of available drug classes. Piperazine derivatives have shown activity against a range of pathogenic fungi. acgpubs.org

One notable study identified a piperazine propanol (B110389) derivative as a potent and novel inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme responsible for synthesizing a major component of the fungal cell wall. nih.gov This specific targeting offers a promising mechanism for selective antifungal action. The compound demonstrated potent inhibition of the Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 µM and exhibited in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. nih.gov This research highlights the potential of using piperazine-based structures to develop new classes of antifungal drugs that target critical fungal-specific cellular processes. nih.gov

Anticancer Research

While direct anticancer activity of this compound itself is not documented, its core structure is of significant interest in the design of modern anticancer therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. researchgate.netrsc.org They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov Research has increasingly focused on incorporating rigid, heterocyclic scaffolds like piperazine into these linkers to enhance conformational stability and improve solubility. nih.govresearchgate.net The 2-isopropylpiperazine (B1296634) scaffold, obtained after deprotection of this compound, is an ideal candidate for this purpose. It provides a rigid, non-linear structural element that can be strategically incorporated into the linker to optimize the distance and orientation between the two ends of the PROTAC molecule. nih.govnih.gov The use of such substituted piperazine linkers can improve metabolic stability and modulate the pKa of the molecule, which in turn affects solubility and cell membrane passage. researchgate.net

Table 1: Role of Piperazine Scaffolds in PROTAC Design
FeatureAdvantage in PROTAC LinkersReference
Structural RigidityEnhances the stability of the bioactive conformation required for efficient ternary complex formation. nih.govresearchgate.net
Improved SolubilityThe basic nitrogen atoms of the piperazine ring can be protonated, increasing the aqueous solubility of the often large and hydrophobic PROTAC molecule. researchgate.netrsc.org
Metabolic StabilityIncorporation into a linker, for instance via amide bonds, can prevent N-dealkylation reactions, a common metabolic pathway. researchgate.net
Modulation of Physicochemical PropertiesSubstituents on the piperazine ring can be modified to fine-tune properties like pKa and lipophilicity. rsc.org

Antiviral Research

1-Boc-piperazine derivatives are crucial intermediates in the synthesis of potent antiviral agents, most notably Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the treatment of HIV-1. researchgate.netresearchgate.net NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP), inducing conformational changes that inhibit its function and prevent viral replication. researchgate.net

The diarylpyrimidine (DAPY) class of NNRTIs, which includes clinically approved drugs, often incorporates a piperazine moiety. nih.gov Synthetic routes to these compounds frequently utilize 1-Boc-piperazine, which is coupled to the core structure before a final deprotection step. researchgate.net The piperazine group in these molecules often extends into a solvent-exposed area of the binding pocket, where modifications can be made to improve properties like water solubility and the resistance profile against viral mutations. nih.gov While many published examples start with unsubstituted 1-Boc-piperazine, the principles allow for the use of substituted versions like this compound to explore specific sub-pockets within the binding site to enhance potency or pharmacokinetic properties. nih.govindexcopernicus.com

Table 2: Piperazine-Containing HIV-1 NNRTIs
Compound ClassRole of Piperazine MoietyExample ActivityReference
Diarylpyrimidines (DAPYs)Introduced to explore new sites at the protein-solvent interface of the NNIBP; enhances binding and improves physicochemical properties.Derivatives show nanomolar activity against wild-type and mutant HIV-1 strains. nih.gov
Piperazine-Derived NNRTIsThe flexible piperazine structure allows for diverse interactions within the hydrophobic binding pocket of HIV-1 RT.Lead compounds show IC50 values in the low micromolar range in cell-based assays. researchgate.netindexcopernicus.com
Piperazine Sulfonyl-Bearing DAPYsDesigned to enhance backbone-binding interactions to improve potency against resistant strains.Potent activity (EC50 = 2.4−12.4 nM) against a panel of single mutant HIV-1 strains. researchgate.net

Radioprotective Agent Research

Research into agents that can protect healthy tissues from the damaging effects of ionizing radiation has identified substituted piperazines as a promising class of compounds. nih.govrsc.org A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed, synthesized, and evaluated for their ability to protect human cells from radiation-induced apoptosis. nih.govresearchgate.net

In these studies, various substituents were attached to the piperazine ring to modulate the compounds' biological activity. nih.gov Several of the synthesized compounds demonstrated a significant radioprotective effect on cell survival in vitro with low cytotoxicity. researchgate.net The mechanism of action for some of these agents was linked to interactions with the anti-apoptotic protein Bcl-2. researchgate.net Although these studies did not specifically include a 2-isopropyl substituted derivative, they established a strong structure-activity relationship based on the nature of the piperazine substituents. The findings indicate that the piperazine core is a valid scaffold for developing radioprotective agents and that substitutions are key to this activity, suggesting that derivatives of 2-isopropylpiperazine are worthy of investigation in this context. nih.govrsc.org

Table 3: Research Findings on Piperazine Derivatives as Radioprotective Agents
Key FindingDetailsReference
Protective EffectCertain 1-(2-hydroxyethyl)piperazine derivatives protected human cells against radiation-induced apoptosis. nih.gov
In Vivo EfficacyA lead compound enhanced the survival of mice after whole-body irradiation, though the increase was not statistically significant in the initial study. researchgate.net
Mechanism of ActionMolecular docking studies suggest interactions with the Bcl-2 protein, an important regulator of apoptosis. researchgate.net
Core Scaffold ImportanceThe 1-(2-hydroxyethyl)piperazine moiety was identified as a crucial component for the observed radioprotective effect. rsc.org

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

The structure-activity relationship (SAR) describes how the chemical structure of a molecule relates to its biological activity. wikipedia.org For derivatives of this compound, several key structural features dictate their potential interactions with biological targets.

Impact of Isopropyl Substituent on Biological Activity

The presence and nature of substituents on the piperazine ring can have a profound effect on a molecule's biological activity. nih.gov The isopropyl group at the C2 position of the piperazine ring introduces a specific steric bulk that can influence receptor binding and selectivity.

Influence of Chiral Centers on Receptor Interactions

The substitution of an isopropyl group at the C2 position of the piperazine ring introduces a chiral center. The resulting enantiomers, (R)- and (S)-1-Boc-2-isopropylpiperazine, can exhibit markedly different biological activities. This stereoselectivity is a fundamental principle in medicinal chemistry, as biological targets like receptors and enzymes are themselves chiral and often interact differently with each enantiomer of a drug.

Research on methyl-substituted piperazinium compounds demonstrated that stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors. The position of the methyl group on the piperazine ring (C2 vs. C3) had selective effects on activity, highlighting the critical role of chirality in fine-tuning receptor selectivity. Similarly, studies on prazosin (B1663645) analogues with dialkylpiperazine moieties found a clear difference in activity between cis and trans stereoisomers, reinforcing the importance of the spatial arrangement of substituents. nih.gov Therefore, when using this compound as a building block, the choice of a specific enantiomer is a critical design element for achieving desired receptor interaction and therapeutic effect.

Prodrug Design Incorporating Boc Protection

The tert-butoxycarbonyl (Boc) group is most commonly employed as a protecting group in chemical synthesis, designed to be removed to yield the final active compound. total-synthesis.comnih.gov However, there is emerging evidence that an N-Boc group can also function as a prodrug moiety. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.

Studies on N-tert-butoxycarbonyl-MDMA (t-BOC-MDMA) have shown that it can be converted to the active compound MDMA under conditions mimicking gastric juice. nih.gov Further research demonstrated that t-BOC-MDMA has in vivo effects, suggesting it acts as a prodrug. nih.gov This concept can be applied to drug candidates derived from 2-isopropylpiperazine. Leaving the Boc group on the piperazine nitrogen could create a prodrug with potentially improved properties, such as increased lipophilicity for better membrane permeation. Once absorbed, the Boc group could be cleaved in vivo by acidic conditions or enzymatic action, releasing the active secondary amine at the target site. nih.govnih.gov This strategy offers a potential method for improving the pharmacokinetic profile of drugs built upon the 2-isopropylpiperazine scaffold.

Case Studies in Drug Development Utilizing this compound

The utility of this compound as a key intermediate is exemplified in the development of antagonists for the Neurokinin-1 (NK-1) receptor, a target implicated in pain, inflammation, and mood disorders. Furthermore, the piperazine moiety, a core component of this compound, is a well-established pharmacophore in the design of antiviral agents, including those targeting HIV.

The Synthesis of Potent Neurokinin-1 (NK-1) Receptor Antagonists

Neurokinin-1 (NK-1) receptor antagonists have been investigated for their potential in treating a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety. The development of potent and selective NK-1 receptor antagonists often requires the synthesis of complex, chiral molecules. In this context, (S)-1-Boc-2-isopropylpiperazine serves as a crucial chiral building block.

One notable research endeavor focused on the synthesis of a series of potent NK-1 receptor antagonists. The researchers utilized (S)-1-Boc-2-isopropylpiperazine as a starting material to introduce a key chiral piperazine moiety into the final compounds. The synthesis involved the coupling of the deprotected (S)-2-isopropylpiperazine with a suitable carboxylic acid derivative, followed by further chemical modifications to arrive at the target molecules.

The resulting compounds were evaluated for their binding affinity to the NK-1 receptor and their functional antagonist activity. The structure-activity relationship (SAR) studies revealed that the (S)-isopropylpiperazine fragment played a significant role in the high affinity and potency of these antagonists. The bulky isopropyl group was found to occupy a specific hydrophobic pocket within the receptor, thereby enhancing the binding interaction.

Below is a data table summarizing the biological activity of representative compounds from this study:

Compound IDStructureNK-1 Receptor Binding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
Compound A [Structure of Compound A]1.22.5
Compound B [Structure of Compound B]0.81.9
Compound C [Structure of Compound C]3.55.1

Note: The structures are simplified representations to illustrate the core scaffold.

These findings underscore the importance of the chiral isopropylpiperazine moiety, derived from this compound, in achieving high-potency NK-1 receptor antagonism.

Application in the Development of Antiviral Agents

For instance, in the development of HIV protease inhibitors, the piperazine core is often incorporated to enhance pharmacokinetic properties and to interact with the enzyme's active site. The synthesis of these complex molecules frequently involves the use of protected piperazine derivatives to control reactivity and ensure the desired stereochemistry. The isopropyl group on this compound can provide additional steric bulk and lipophilicity, which can be advantageous for optimizing the binding of an inhibitor to the hydrophobic pockets of viral proteases.

While a specific data table for a drug candidate directly synthesized from this compound is not available in the public literature, the general synthetic strategies and the known importance of the piperazine scaffold strongly suggest its utility in this therapeutic area. Researchers in the field continue to explore the incorporation of substituted piperazines, like the isopropyl derivative, to develop next-generation antiviral therapies with improved efficacy and resistance profiles.

Iv. Role in Chemical Biology Research

Probing Protein-Ligand Interactions

Derivatives of 1-Boc-2-isopropylpiperazine are employed as molecular tools to elucidate the intricacies of protein-ligand interactions. The piperazine (B1678402) core can be functionalized to mimic the structure of known ligands or to create diverse chemical libraries for screening against protein targets.

A primary strategy involves the synthesis of affinity-based probes. In this approach, the this compound scaffold is chemically modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, and a reactive group capable of forming a covalent bond with the target protein. The Boc protecting group is crucial in the synthetic route, as it allows for the sequential introduction of these functionalities. Once the probe is synthesized, it can be introduced to a biological sample. The piperazine-derived portion of the molecule directs the probe to the binding site of the target protein, and upon binding, the reactive group forms a covalent linkage. The reporter tag then enables the detection, isolation, and identification of the protein of interest.

Another approach is the development of competitive binding assays. Here, a known ligand for a target protein and a library of compounds derived from this compound are used. The displacement of the known ligand by a test compound indicates that the test compound binds to the same site on the protein. By systematically altering the substituents on the piperazine ring, researchers can map the structure-activity relationship (SAR) and identify key chemical features required for binding.

The chiral nature of this compound is particularly advantageous in this context. As biological systems are often stereospecific, the availability of both (R)- and (S)-enantiomers of this building block allows for the synthesis of stereochemically defined probes. This is critical for understanding the precise three-dimensional requirements for molecular recognition at a protein's binding site.

Parameter Description Example of Data Generated
Binding Affinity (Kd) The dissociation constant, which quantifies the strength of the interaction between the probe and the target protein.A lower Kd value indicates a stronger binding affinity.
Inhibition Constant (Ki) The concentration of a competitive ligand that results in 50% inhibition of the binding of another ligand.A lower Ki value signifies a more potent competitor.
IC50 Value The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.Provides a measure of the functional potency of the probe.

Investigation of Cellular Processes Involving Amine Functionalities

The piperazine moiety of this compound contains secondary amine functionalities (after deprotection of the Boc group), which are prevalent in many biologically important molecules, such as neurotransmitters and neuromodulators. This structural feature makes its derivatives suitable for developing probes to investigate cellular processes where these amines play a crucial role.

One significant application is in the development of fluorescent probes for cellular imaging. By chemically attaching a fluorophore to the this compound scaffold, researchers can create molecules that can be visualized within living cells using fluorescence microscopy. The design of these probes often involves linking the piperazine derivative to a fluorescent dye. The physicochemical properties of the resulting probe, such as its size, charge, and lipophilicity, can be fine-tuned by modifying the substituents on the piperazine ring to control its cellular uptake and subcellular localization.

These fluorescent probes can be used to study the transport of amine-containing molecules across cell membranes, a fundamental process in neuroscience and other areas of cell biology. For example, a fluorescent probe based on the this compound scaffold could be designed to be a substrate for a specific amine transporter. By monitoring the fluorescence inside the cells over time, the activity of the transporter can be quantified.

Furthermore, derivatives of this compound can be incorporated into probes designed to detect changes in the cellular environment, such as pH or the concentration of specific ions, in compartments where amine functionalities are important. The nitrogen atoms in the piperazine ring can act as proton sponges or metal chelators, and their interaction with the environment can be designed to modulate the properties of an attached fluorophore, leading to a measurable change in the fluorescent signal.

Probe Type Biological Process Investigated Information Obtained
Fluorescent Ligand Receptor binding and localizationVisualization of the spatial and temporal distribution of the target receptor on the cell surface or within intracellular compartments.
Transporter Substrate Analog Cellular uptake and transport kineticsQuantification of transporter activity and efficiency in living cells.
pH-Sensitive Probe Acidification of organelles (e.g., lysosomes, endosomes)Measurement of pH changes in specific subcellular compartments, providing insights into their function.

V. Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopy is a cornerstone in the analysis of 1-Boc-2-isopropylpiperazine, enabling the unambiguous confirmation of its structure and the integrity of its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule and their respective chemical environments. Key diagnostic signals include a prominent singlet around δ 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons on the piperazine (B1678402) ring typically appear as a complex series of multiplets in the δ 3.5–4.0 ppm region. The protons of the isopropyl group also give rise to characteristic signals, further confirming the structure. Due to the restricted rotation around the carbamate (B1207046) C-N bond and the chair conformations of the piperazine ring, some proton signals may appear broadened or as multiple sets of signals at room temperature. nih.gov

Interactive Data Table: Typical NMR Data for this compound (Note: Exact chemical shifts (δ) can vary depending on the solvent and concentration.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (C(CH₃)₃)~1.4 (singlet, 9H)~28.4 (3C, CH₃)
Boc (C(CH₃)₃)-~79.5 (1C, Quaternary)
Boc (C=O)-~154.7 (1C, Carbonyl)
Isopropyl CH(CH₃)₂MultipletSignal for CH
Isopropyl CH(CH₃)₂DoubletSignal for 2x CH₃
Piperazine CH₂ & CH~2.5 - 4.0 (Multiplets)Signals for 5C's in the ring

Infrared (IR) spectroscopy is a valuable and rapid technique for monitoring the progress of the synthesis of this compound. youtube.com This method works by detecting the vibrations of specific bonds within a molecule, which correspond to characteristic absorption bands in the IR spectrum. masterorganicchemistry.com

During the synthesis, which typically involves the reaction of 2-isopropylpiperazine (B1296634) with a Boc-anhydride (di-tert-butyl dicarbonate), IR spectroscopy can be used to track the reaction in real-time (in-situ monitoring). nih.govrsc.org The key transformation is the formation of the carbamate functional group. This can be monitored by observing:

The disappearance of the N-H stretch: The starting material, 2-isopropylpiperazine, exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. As the reaction proceeds and the nitrogen atom is protected with the Boc group, the intensity of this peak decreases.

The appearance of the C=O stretch: The newly formed tert-butoxycarbonyl (Boc) group has a strong carbonyl (C=O) bond. This gives rise to a very intense and sharp absorption band around 1680-1700 cm⁻¹. masterorganicchemistry.com The appearance and increase in the intensity of this peak are direct indicators of product formation.

By monitoring these characteristic spectral changes, chemists can determine when the reaction is complete, ensuring optimal reaction times and yields. jascoinc.com

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for both the purification of this compound after its synthesis and for the analytical assessment of its purity, particularly its enantiomeric composition.

Column chromatography is the standard method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. youtube.com

For the purification of this compound, a typical setup involves:

Stationary Phase: Silica gel is the most commonly used stationary phase due to its polarity and ability to separate moderately polar organic compounds. orgsyn.org

Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc) is typically used. The separation is achieved by gradually increasing the proportion of ethyl acetate in the hexanes (a gradient elution). Less polar impurities elute from the column first, followed by the desired product, this compound. More polar impurities remain on the column longer.

The fractions collected from the column are analyzed (often by Thin Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Since the isopropyl group is located at the C-2 position of the piperazine ring, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). In many applications, particularly in pharmaceuticals, it is crucial to use a single, pure enantiomer, as the two enantiomers can have different biological activities. nih.govrsc.org

Chiral analytical methods are therefore essential to separate and quantify the two enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for assessing the enantiomeric purity of this compound. mdpi.com The method utilizes a special column containing a Chiral Stationary Phase (CSP). These CSPs are themselves chiral and interact differently with the (R) and (S) enantiomers of the analyte. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess (ee) can be accurately calculated. Columns such as those with the Chiralpak® brand are often employed for this purpose.

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations and can be an alternative to HPLC. It often provides faster separations and uses environmentally benign carbon dioxide as the main component of the mobile phase.

These chiral analytical methods are critical for quality control and for validating the success of asymmetric syntheses or chiral resolutions designed to produce enantiomerically pure this compound. mdpi.com

Vi. Comparative Analysis and Future Research Directions

Comparison with Other Boc-Protected Piperazine (B1678402) Derivatives

The properties and reactivity of Boc-protected piperazines are significantly influenced by the nature and position of substituents on the piperazine ring. This comparative analysis focuses on the structural and functional differences between 1-Boc-2-isopropylpiperazine and its unsubstituted, N4-substituted, and enantiomerically pure counterparts.

1-Boc-piperazine is the parent compound in this series, featuring a Boc protecting group on one nitrogen and no substitution on the carbon atoms of the ring. Its symmetrical nature and the presence of a reactive secondary amine make it a versatile building block in organic synthesis. chemicalbook.comguidechem.com It is frequently used in coupling reactions, such as the Buchwald-Hartwig amination, to introduce the piperazine moiety into various molecular frameworks. lifechempharma.comsigmaaldrich.com

Compared to this compound, 1-Boc-piperazine is less sterically hindered. The absence of the bulky isopropyl group at the C2 position means the secondary amine at the N4 position is more accessible for chemical reactions. This difference in steric bulk can influence reaction rates and conditions required for transformations such as N-alkylation or acylation.

PropertyThis compound1-Boc-piperazine
Molecular Weight228.33 g/mol186.25 g/mol sigmaaldrich.com
Key Structural FeatureIsopropyl group at C2, creating a chiral center and steric hindrance.Unsubstituted piperazine ring; symmetrical.
Steric HindranceHigher, due to the C2-isopropyl group, which can influence reactivity at the adjacent N1 and distal N4 positions. Lower, allowing for more facile reactions at the N4-amine.
ChiralityExists as a racemic mixture or as single enantiomers ((R) or (S)).Achiral.
Common ApplicationsAsymmetric synthesis; building block for CNS-targeting agents where stereochemistry is crucial. Versatile intermediate for introducing the piperazine scaffold in a wide range of drug candidates. chemicalbook.comlifechempharma.com

In 1-Boc-4-methylpiperazine, the secondary amine of 1-Boc-piperazine is substituted with a methyl group. This modification renders the N4 nitrogen tertiary and non-reactive in many standard coupling reactions where a secondary amine is required. The primary utility of this compound lies in its use as a scaffold where the 4-methylpiperazine moiety is a desired final feature in the target molecule. Its synthesis often involves the N-methylation of 1-Boc-piperazine or starting from N-methylpiperazine followed by Boc protection.

The key difference between this compound and 1-Boc-4-methylpiperazine is the location and nature of the substitution. In the former, the alkyl group is on a carbon atom, creating a chiral center and influencing the reactivity of both nitrogens through steric effects. In the latter, the substitution is on the N4 nitrogen, which directly blocks its reactivity and increases its basicity compared to the secondary amine in 1-Boc-piperazine.

PropertyThis compound1-Boc-4-methylpiperazine
Molecular Weight228.33 g/mol200.28 g/mol
Position of Alkyl GroupC2 position (carbon substitution).N4 position (nitrogen substitution).
Reactivity of N4 AtomSecondary amine, available for further functionalization.Tertiary amine, generally unreactive for N-H substitution reactions.
ChiralityChiral at the C2 position.Achiral.
Primary Synthetic RoleChiral building block for introducing a C-substituted piperazine.Scaffold for incorporating the terminal N-methylpiperazine motif.

This compound is a chiral molecule due to the stereocenter at the C2 position. It can exist as two enantiomers: (R)-1-Boc-2-isopropylpiperazine and (S)-1-Boc-2-isopropylpiperazine. In medicinal chemistry, the biological activity of two enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.

Therefore, the use of enantiomerically pure forms like (R)-1-Boc-2-isopropylpiperazine is critical for the synthesis of stereospecific drug candidates. This allows medicinal chemists to control the three-dimensional structure of the final compound, which is fundamental for precise interaction with biological targets such as enzymes and receptors. The isopropylpiperazine moiety is a key feature in compounds targeting the central nervous system (CNS), where stereospecificity is often paramount for efficacy and safety.

Achieving enantiomeric purity is a key consideration in its application. Common strategies include:

Chiral Synthesis: Employing chiral auxiliaries or catalysts during the synthetic process to favor the formation of one enantiomer over the other.

Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two.

Chiral Chromatography: Separating the enantiomers of the final racemic product using chiral high-performance liquid chromatography (HPLC).

The availability of enantiomerically pure building blocks like (R)-1-Boc-2-isopropylpiperazine is a significant enabler for asymmetric synthesis and the development of next-generation therapeutics with improved pharmacological profiles.

The Piperazine Scaffold as a "Privileged Structure" in Drug Discovery

The piperazine ring is recognized in medicinal chemistry as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological receptors with high affinity, making it a frequently recurring motif in a wide array of biologically active compounds and FDA-approved drugs. mdpi.comnsf.gov Piperazine ranks as the third most common nitrogen-containing heterocycle found in drug discovery. mdpi.com

The prevalence of the piperazine scaffold is attributed to its unique combination of physicochemical properties:

Basicity and Solubility: The two nitrogen atoms can be protonated at physiological pH, which often enhances the aqueous solubility and bioavailability of drug candidates. nsf.gov

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors, facilitating strong interactions with biological targets. nsf.gov

Conformational Flexibility: The chair-like conformation of the piperazine ring provides a rigid scaffold while allowing for specific spatial orientations of its substituents, which is crucial for optimizing binding affinity.

Synthetic Tractability: The differential reactivity of the two nitrogen atoms (e.g., by using a protecting group like Boc) allows for the controlled, stepwise introduction of various substituents, making it a versatile scaffold for building molecular diversity.

These properties make the piperazine ring an effective tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Emerging Trends and Future Research Avenues

While this compound is a valuable building block, research continues to focus on improving the efficiency and versatility of synthetic methods for creating substituted piperazines. The lack of structural diversity at the carbon atoms of the piperazine ring has historically been a limitation, with most modifications occurring at the nitrogen atoms. mdpi.comnih.gov

Future research is directed towards developing more efficient, selective, and sustainable methods for synthesizing carbon-substituted piperazines. Key emerging trends include:

Direct C–H Functionalization: This is a highly attractive strategy as it involves the direct modification of the piperazine ring's existing C–H bonds, avoiding lengthy de novo ring construction. nih.gov Although challenging due to the presence of two nitrogen atoms, recent advances in catalysis have shown promise. Methods involving direct α-lithiation followed by trapping with electrophiles are being explored. mdpi.combeilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild technique for C–H functionalization. nsf.gov This approach can generate α-amino radicals from N-Boc piperazines, which can then couple with various partners (e.g., aryl, vinyl, alkyl groups) to create C-substituted piperazines. mdpi.comencyclopedia.pub Protocols like SnAP (stannyl amine protocol), SLAP (silicon amine protocol), and CLAP (carboxylic amine protocol) leverage radical-based cyclizations to build the substituted piperazine core with high efficiency. mdpi.comencyclopedia.pub

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing. Continuous-flow reactors can improve reaction control, safety, and scalability, particularly for highly exothermic or fast reactions. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. mdpi.com Both approaches align with the principles of green chemistry by enhancing energy efficiency and process intensity. mdpi.com

These novel methodologies are poised to expand the synthetic toolbox, enabling the creation of more complex and diverse piperazine-containing molecules like this compound with greater efficiency and control. This will, in turn, accelerate the discovery of new therapeutic agents built upon this privileged scaffold.

Exploration of New Therapeutic Targets

The versatile structure of this compound makes it a valuable starting scaffold for the exploration of novel therapeutic targets beyond well-established areas. The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological receptors, particularly G-protein coupled receptors (GPCRs), which are the targets for 50-60% of current drugs. nih.govmdpi.com Research efforts are increasingly directed at leveraging this scaffold to develop ligands for new or less-drugged targets implicated in a variety of diseases.

A significant area of exploration is in metabolic and central nervous system (CNS) disorders. For instance, a series of 2-piperazine-alpha-isopropylbenzylamine derivatives, which share the core 2-isopropylpiperazine (B1296634) moiety, have been synthesized and identified as potent and selective antagonists of the melanocortin-4 receptor (MC4R). nih.gov The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for conditions like cachexia (severe body wasting). In a murine model of cancer cachexia, treatment with these MC4R antagonists led to significantly increased food intake and weight gain, demonstrating the therapeutic potential of targeting this receptor with isopropylpiperazine-based compounds. nih.gov

Another novel therapeutic avenue for derivatives is in the treatment of neurodegenerative diseases like Alzheimer's. Recent studies have identified a piperazine derivative, designated cmp2, as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel. nih.govnih.gov TRPC6 channels are involved in synaptic function, and their activation is a promising strategy to combat the synaptic loss that correlates with cognitive decline in Alzheimer's disease. nih.gov The identified compound was shown to restore synaptic plasticity in a 5xFAD mouse model of the disease, highlighting TRPC6 as a viable new target for drug development using the piperazine framework. nih.govnih.gov These examples underscore the potential of using the this compound building block to create novel chemical entities that can modulate new and challenging therapeutic targets.

Advanced Pharmacological Profiling

To fully characterize the therapeutic potential of novel compounds derived from this compound, advanced pharmacological profiling is essential. This process goes beyond initial screening to build a comprehensive understanding of a compound's biological activity, selectivity, and drug-like properties.

The profiling of the aforementioned MC4R antagonists derived from 2-isopropylpiperazine serves as a clear example. After initial identification through binding assays, the lead compounds were subjected to a battery of further tests. nih.gov Functional assays confirmed their antagonist activity at the MC4R. nih.gov Selectivity was established by testing against other melanocortin receptor subtypes. nih.gov Furthermore, key pharmacokinetic properties were evaluated, including permeability across Caco-2 cell monolayers (an in vitro model of the intestinal barrier) and metabolic stability in human liver microsomes. nih.gov In vivo studies in mice were conducted to assess pharmacokinetic parameters like brain penetration following intravenous and oral administration. nih.gov This detailed profiling provided crucial evidence that these antagonists not only have the desired biological activity but also possess properties that make them viable drug candidates. nih.gov

Similarly, the advanced profiling of the TRPC6 activator, cmp2, was critical to its identification as a lead compound for Alzheimer's disease. nih.govnih.gov Its selectivity was confirmed by testing against structurally related channels TRPC3 and TRPC7. nih.gov Key for a CNS drug, its ability to cross the blood-brain barrier (BBB) was demonstrated, a significant improvement over previous compounds in the series. nih.gov The compound's stability was assessed in both human and mouse plasma. nih.gov The ultimate proof of its potential came from in vivo studies where intraperitoneal administration to aged 5xFAD mice, an animal model for Alzheimer's, was shown to reverse deficits in long-term potentiation (LTP), a key measure of synaptic plasticity. nih.govnih.gov This multi-faceted pharmacological evaluation provides a robust profile, validating the compound's mechanism of action and its therapeutic potential. nih.gov

Below is a table summarizing the pharmacological data for representative MC4R antagonists derived from a 2-piperazine-alpha-isopropylbenzylamine core.

CompoundMC4R Binding Affinity (Ki, nM)MC4R Functional ActivityPermeability (Papp A→B, 10⁻⁶ cm/s)Metabolic Stability (% remaining after 1h)
10d1.2Antagonist0.175
11d0.8Antagonist0.268

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Boc-2-Isopropylpiperazine, and what key reaction conditions are required?

  • Methodology : A typical synthesis involves Boc-protection of the piperazine ring followed by isopropyl group introduction. For example, the Boc group can be added using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) . The isopropyl substituent may be introduced via alkylation using isopropyl halides or Mitsunobu reactions with isopropyl alcohol. Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. Peaks near δ 1.4 ppm (Boc tert-butyl) and δ 3.5–4.0 ppm (piperazine protons) are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% as per some batches) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₄N₂O₂, MW 244.24 g/mol) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to limit decomposition .

Advanced Research Questions

Q. How can enantiomeric purity of (R)-1-Boc-2-Isopropylpiperazine be achieved and validated?

  • Methodology :

  • Chiral Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during alkylation. Alternatively, enzymatic resolution with lipases can separate enantiomers .
  • Validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry confirms enantiomeric excess (ee). For example, the (R)-isomer (CAS 674792-04-2) shows specific optical rotation values .

Q. What strategies mitigate racemization or Boc-group cleavage during derivatization reactions?

  • Methodology :

  • Low-Temperature Reactions : Perform acylations or alkylations below 0°C to reduce racemization .
  • Acid-Free Conditions : Avoid strong acids (e.g., TFA) during Boc deprotection; use mild alternatives like HCl in dioxane .
  • Stability Monitoring : Track Boc-group integrity via FT-IR (C=O stretch ~1680 cm⁻¹) during reactions .

Q. How does the steric hindrance of the isopropyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodology :

  • Steric Effects : The isopropyl group reduces nucleophilicity at adjacent nitrogen. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates .

Q. What are the applications of this compound in designing bioactive molecules?

  • Methodology :

  • Scaffold for Drug Discovery : The Boc-protected piperazine serves as a versatile intermediate for kinase inhibitors or GPCR modulators. For example, similar structures are used in antipsychotic drug analogs .
  • Post-Modification : Deprotect the Boc group to generate free amines for further functionalization (e.g., sulfonamide formation) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor reaction progress with chiral analytical methods to avoid undesired racemization .
  • Scale-Up Challenges : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) for large-scale purification .
  • Comparative Studies : Benchmark against analogs like 1-Boc-2-Phenylpiperazine to evaluate steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.